Cas no 921567-32-0 (2-(2-{(2-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide)

2-(2-{(2-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-{(2-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide
- 2-(2-{[(2-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide
- AB01294595-01
- 2-[2-[(2-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide
- NCGC00290799-01
- SR-01000911473-1
- SR-01000911473
- F2258-0305
- AKOS004975684
- 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide
- 921567-32-0
-
- Inchi: 1S/C16H20ClN3O2S/c1-11(2)19-15(22)8-20-13(9-21)7-18-16(20)23-10-12-5-3-4-6-14(12)17/h3-7,11,21H,8-10H2,1-2H3,(H,19,22)
- InChI Key: XJUCYNOXFXLPMG-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CSC1=NC=C(CO)N1CC(NC(C)C)=O
Computed Properties
- Exact Mass: 353.0964758g/mol
- Monoisotopic Mass: 353.0964758g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 92.4Ų
2-(2-{(2-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2258-0305-1mg |
2-(2-{[(2-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide |
921567-32-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2258-0305-2mg |
2-(2-{[(2-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide |
921567-32-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2258-0305-2μmol |
2-(2-{[(2-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide |
921567-32-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2258-0305-4mg |
2-(2-{[(2-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide |
921567-32-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2258-0305-5mg |
2-(2-{[(2-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide |
921567-32-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2258-0305-5μmol |
2-(2-{[(2-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide |
921567-32-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2258-0305-3mg |
2-(2-{[(2-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide |
921567-32-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
2-(2-{(2-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide Related Literature
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
Additional information on 2-(2-{(2-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide
Research Briefing on 2-(2-{(2-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide (CAS: 921567-32-0)
Recent studies have highlighted the potential of 2-(2-{(2-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide (CAS: 921567-32-0) as a promising candidate in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique imidazole-based structure, has garnered attention due to its potential therapeutic applications, particularly in the modulation of specific biological pathways. The following briefing synthesizes the latest research findings, focusing on its synthesis, mechanism of action, and preclinical efficacy.
The synthesis of 2-(2-{(2-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide involves a multi-step process, as detailed in recent publications. Key steps include the condensation of 2-chlorobenzyl mercaptan with 5-hydroxymethylimidazole, followed by N-alkylation with isopropylamine. Researchers have optimized this process to achieve higher yields and purity, which is critical for subsequent biological evaluations. The compound's structural features, including the chlorophenyl and hydroxymethyl groups, are believed to contribute to its bioactivity.
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against specific enzymes involved in inflammatory and proliferative pathways. For instance, recent findings suggest that it targets the JAK-STAT signaling pathway, which is implicated in autoimmune diseases and certain cancers. The hydroxymethyl moiety appears to enhance binding affinity, while the chlorophenyl group contributes to metabolic stability. These insights are derived from molecular docking studies and kinetic assays, which have provided a deeper understanding of its structure-activity relationship (SAR).
Preclinical evaluations in animal models have further validated its therapeutic potential. In a murine model of rheumatoid arthritis, administration of 2-(2-{(2-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide resulted in a marked reduction in joint inflammation and cytokine levels. These effects were dose-dependent and comparable to existing therapeutics, such as tofacitinib. However, researchers caution that further pharmacokinetic and toxicity studies are needed to assess its safety profile and optimize dosing regimens.
Despite these promising results, challenges remain in the development of this compound. Issues such as solubility, bioavailability, and potential off-target effects require thorough investigation. Recent patent filings indicate that derivatization strategies, including prodrug formulations, are being explored to address these limitations. Additionally, collaborative efforts between academic and industrial researchers are underway to accelerate its translation into clinical trials.
In conclusion, 2-(2-{(2-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide represents a compelling case study in the intersection of chemical biology and drug discovery. Its unique structural attributes and promising preclinical data underscore its potential as a novel therapeutic agent. Future research should focus on elucidating its full mechanistic profile and advancing it through the drug development pipeline. This briefing serves as a foundation for further exploration and discussion among stakeholders in the field.
921567-32-0 (2-(2-{(2-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide) Related Products
- 1049031-97-1(4-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline)
- 1398044-54-6(2-(t-Butoxycarbonylamido)-1,3-bis(carboxylethoxy)propane)
- 898654-52-9(4-fluoro-3-methoxy-N-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide)
- 2229161-70-8(5-(3-bromopyridin-4-yl)-1,2-oxazole-4-carboxylic acid)
- 6652-04-6(1-nitroso-4-phenylpiperidine)
- 28741-08-4(Octylboronic acid)
- 2694734-41-1(1-Amino-3-methoxy-3-methylbutan-2-one hydrochloride)
- 2137772-26-8(3-(Chloromethyl)-octahydro-1-benzofuran)
- 56159-70-7(1,2-Ethanedione,1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-)
- 1206981-17-0(8-Chloroindolizine-2-carboxylic acid)



